molecular formula C8H5Cl3N2O B1377118 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile CAS No. 1432678-86-8

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile

Cat. No.: B1377118
CAS No.: 1432678-86-8
M. Wt: 251.5 g/mol
InChI Key: CKHTXOUHEUNCNT-UHFFFAOYSA-N
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Description

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is a versatile chemical compound with the molecular formula C8H5Cl3N2O and a molecular weight of 251.5 g/mol This compound is characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(dichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
  • 2-[5-(bromoacetyl)-1H-pyrrol-2-yl]acetonitrile
  • 2-[5-(chloroacetyl)-1H-pyrrol-2-yl]acetonitrile

Uniqueness

2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is unique due to the presence of three chlorine atoms in the trichloroacetyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in studies requiring strong and specific interactions with target proteins or enzymes .

Properties

IUPAC Name

2-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O/c9-8(10,11)7(14)6-2-1-5(13-6)3-4-12/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHTXOUHEUNCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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